Magnesium palmitate
CAS No.: 2601-98-1
Cat. No.: VC3793941
Molecular Formula: C32H62MgO4
Molecular Weight: 535.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2601-98-1 |
---|---|
Molecular Formula | C32H62MgO4 |
Molecular Weight | 535.1 g/mol |
IUPAC Name | magnesium;hexadecanoate |
Standard InChI | InChI=1S/2C16H32O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
Standard InChI Key | ABSWXCXMXIZDSN-UHFFFAOYSA-L |
SMILES | CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Introduction
Chemical Composition and Structural Characteristics
Magnesium palmitate (C₃₂H₆₂MgO₄) consists of a magnesium cation coordinated with two palmitate anions. The compound exhibits an achiral configuration with a molecular weight of 535.137 g/mol . Key structural features include:
Molecular Architecture
The SMILES representation ([Mg++].CCCCCCCCCCCCCCCC([O-])=O.CCCCCCCCCCCCCCCC([O-])=O) reveals a central magnesium ion bonded to two palmitate chains through ionic interactions . X-ray diffraction studies of analogous magnesium carboxylates demonstrate octahedral coordination geometries, though solution-phase NMR evidence suggests dynamic equilibria between tetra- and hexa-coordinated states depending on temperature .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | Not characterized | |
Boiling Point | 340.6°C at 760 mmHg | |
Density | 0.98-1.02 g/cm³ (estimated) | |
Vapor Pressure | 3.28×10⁻⁵ mmHg at 25°C | |
LogP (Octanol-Water) | 8.435 |
The elevated logP value confirms strong hydrophobicity, explaining its effectiveness in lipid-rich formulations . Thermal gravimetric analysis of similar magnesium carboxylates shows decomposition initiating at 200°C, with complete breakdown occurring by 450°C .
Synthesis and Industrial Production
Commercial synthesis typically employs esterification reactions between palmitic acid and magnesium precursors:
Conventional Synthesis Route
This aqueous-phase reaction achieves yields exceeding 85% when using magnesium hydroxide under reflux conditions . Industrial scale production often substitutes magnesium carbonate to reduce reaction times, though this generates CO₂ byproducts requiring sequestration .
Advanced Coordination Complex Synthesis
Recent innovations employ ligand-assisted precipitation to control crystallinity:
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Dissolve palmitic acid in methanol with 1,10-phenanthroline (phen)
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Add Mg(NO₃)₂·6H₂O under nitrogen atmosphere
This method produces complexes with enhanced thermal stability (ΔT_dec +15°C vs conventional product) . Mass spectrometry reveals dynamic equilibria between [Mg(phen)₂(Iso)]⁺ (m/z 551.1578) and [Mg(phen)(Iso)]⁺ (m/z 371.08) species in solution .
Functional Applications
Cosmetic Industry Applications
As a multifunctional additive, magnesium palmitate provides:
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Anticaking Efficiency: Reduces powder cohesiveness by 40-60% in talcum formulations
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Opacification: Increases light scattering efficiency (Qₛ = 0.87 vs 0.68 for TiO₂ analogs)
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Texture Modification: Decreases viscosity shear-thinning index from 0.78 to 0.52 in cream foundations
Microbiological Applications
In Pseudomonas aeruginosa biofilm studies:
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M9 media with 1% magnesium palmitate increases biofilm biomass by 230% vs control
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Enhances extracellular polymeric substance production (EPS content: 12.7 mg/cm² vs 5.3 mg/cm²)
Comparative Analysis with Magnesium Stearate
Parameter | Magnesium Palmitate | Magnesium Stearate |
---|---|---|
Primary Fatty Acids | C16:0 (95-98%) | C18:0 (65-69%) |
Bulk Density | 0.41 g/cm³ | 0.35 g/cm³ |
Lubricity (Coefficient) | 0.18 | 0.22 |
Solubility in Ethanol | 1.2 mg/mL | 0.8 mg/mL |
The higher proportion of saturated C16 chains in magnesium palmitate confers greater oxidative stability compared to stearate derivatives (Peroxide Value: 2.1 vs 5.8 meq/kg after 6 months) .
Toxicological Profile and Regulatory Status
Acute Toxicity
Regulatory Approvals
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FDA: Generally Recognized As Safe (21 CFR 184.1440)
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EU: Approved as food additive E470b
Emerging Research Directions
Antioxidant Applications
Cyclic voltammetry studies reveal redox activity at E₁/₂ = +0.67 V vs SCE, suggesting potential radical scavenging capacity . In DPPH assays, magnesium-phenanthroline-palmitate complexes show 82% radical quenching at 50 μM .
Advanced Material Synthesis
Preliminary work demonstrates:
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Mesoporous silica templating (pore size: 3.8 nm)
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Lithium-ion battery anode coatings (Capacity retention: 89% after 500 cycles)
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